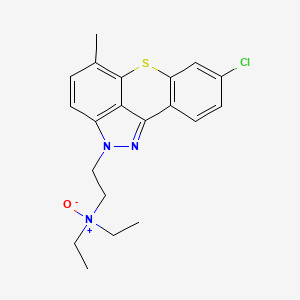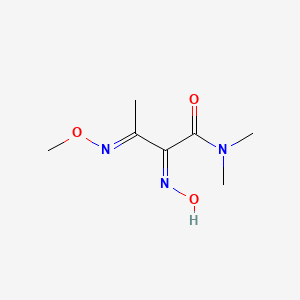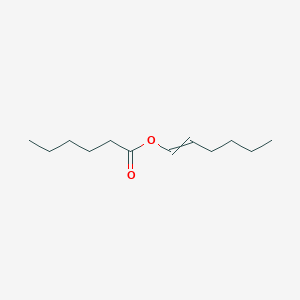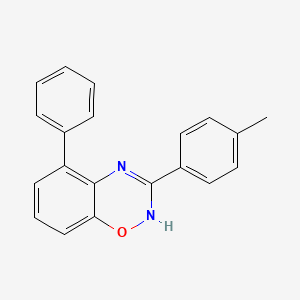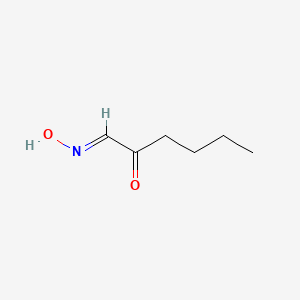
2-Oxohexanal 1-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxohexanal 1-oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This compound is derived from the reaction between 2-oxohexanal and hydroxylamine. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxohexanal 1-oxime can be synthesized through the condensation reaction of 2-oxohexanal with hydroxylamine. The reaction typically involves mixing 2-oxohexanal with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent product quality. The reaction mixture is then purified through distillation or recrystallization to obtain the desired oxime in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxohexanal 1-oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted oximes depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Oxohexanal 1-oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-Oxohexanal 1-oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a chelating agent. The compound can also undergo nucleophilic addition reactions, where the nitrogen atom of the oxime group attacks electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
2-Oxohexanal 1-oxime can be compared with other oximes, such as:
Acetoxime: Derived from acetone and hydroxylamine, used in similar applications but with different reactivity.
Benzaldoxime: Derived from benzaldehyde and hydroxylamine, known for its use in organic synthesis and as a precursor for various chemicals.
Cyclohexanone oxime: Derived from cyclohexanone and hydroxylamine, used in the production of nylon.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
53520-49-3 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(1E)-1-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-6(8)5-7-9/h5,9H,2-4H2,1H3/b7-5+ |
Clave InChI |
NTKGSOGYUJUGCY-FNORWQNLSA-N |
SMILES isomérico |
CCCCC(=O)/C=N/O |
SMILES canónico |
CCCCC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


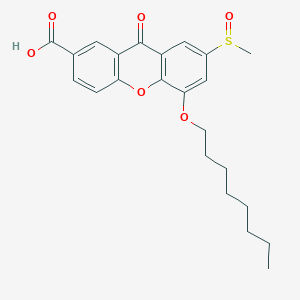
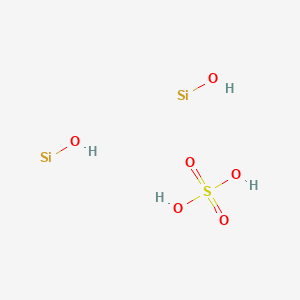
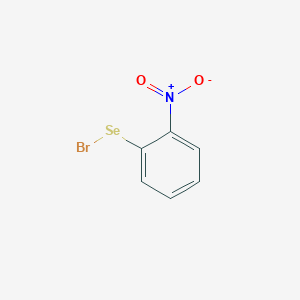
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
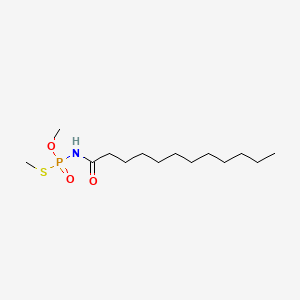
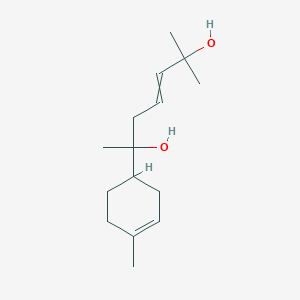

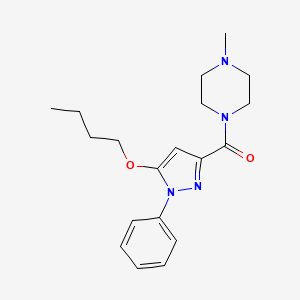
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
